molecular formula C12H12N2O3 B1332498 Dimidazon CAS No. 3295-78-1

Dimidazon

Cat. No. B1332498
Key on ui cas rn: 3295-78-1
M. Wt: 232.23 g/mol
InChI Key: NEFZKJCNHBXWLP-UHFFFAOYSA-N
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Patent
US04585881

Procedure details

12 parts by weight of 2-phenyl-4,5-dimethoxypyridazin-3-one were suspended in 150 parts by volume of dimethyl sulfoxide, and 9 parts by weight of a 30% strength solution of sodium methylate in methanol were added dropwise. The mixture was stirred for 20 hours at room temperature, after which it was stirred into 1 liter of ice water and rendered neutral by adding concentrated hydrochloric acid, and the product was filtered off under suction. 11.4 parts by weight of 2,5-dihydro-3,4-dimethoxy-5-phenyliminopyrrol-2-one of melting point 141°-143° C. were obtained (compound No.1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12](=O)[C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CS(C)=[O:20].C[O-].[Na+].Cl>CO>[CH3:17][O:16][C:10]1[C:9](=[O:20])[NH:8][C:12](=[N:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:11]=1[O:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=CC(=C(C1=O)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
FILTRATION
Type
FILTRATION
Details
the product was filtered off under suction

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C(NC(C1OC)=NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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